(Trimethylsilyl)ethynyllithium

Catalog No.
S1898116
CAS No.
54655-07-1
M.F
C5H9LiSi
M. Wt
104.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Trimethylsilyl)ethynyllithium

CAS Number

54655-07-1

Product Name

(Trimethylsilyl)ethynyllithium

IUPAC Name

lithium;ethynyl(trimethyl)silane

Molecular Formula

C5H9LiSi

Molecular Weight

104.2 g/mol

InChI

InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3;/q-1;+1

InChI Key

WDDOQHLJFOUQMW-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)C#[C-]

Canonical SMILES

[Li+].C[Si](C)(C)C#[C-]
(Trimethylsilyl)ethynyllithium, commonly referred to as TESLYN® (trade name), is a lithiated acetylene compound that belongs to the class of organometallic compounds. It has the chemical formula C5H9LiSi, a molecular weight of 98.16 g/mol, and a CAS registry number of 6974-98-1. TESLYN® is a colorless and clear liquid and is highly flammable and reactive in nature. It is commonly used as a chemical reagent in organic synthesis due to its ability to act as a strong base and a nucleophile.
At standard conditions of temperature and pressure, TESLYN® is a clear and colorless liquid with a boiling point of 57-59 °C and a melting point of -95 °C. It is highly soluble in a wide range of organic solvents, including THF, ether, and benzene. In terms of its chemical properties, TESLYN® is highly reactive and can undergo rapid decomposition or polymerization reactions in the presence of moisture, oxygen, or other electrophiles.
TESLYN® can be synthesized through the reaction between ethynyltrimethylsilane and n-butyllithium in the presence of a suitable solvent, such as ether or hexane. The resulting product is a highly pure and reactive liquid that can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Several analytical methods have been developed for the accurate and reliable analysis of TESLYN® in various samples, including chromatographic methods, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). Additionally, spectroscopic techniques, such as NMR, IR, and MS, can also be used for the qualitative and quantitative analysis of TESLYN®.
Limited research has been conducted on the biological properties of TESLYN®, but some studies have suggested its potential use in the development of anticancer agents, such as epothilone analogs. TESLYN® has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
TESLYN® is highly flammable and reactive in nature, and as such, it requires careful handling and storage to ensure the safety of laboratory personnel. It is also known to be highly toxic and can cause severe skin and eye irritation, respiratory problems, and other health issues. Therefore, appropriate safety measures and personal protective equipment (PPE) must be used when handling TESLYN® in scientific experiments.
TESLYN® has found wide applications in various fields of research, including organic synthesis, polymer chemistry, and materials science. It is commonly used as a strong base and a nucleophile in a range of reactions, including alkylation, arylation, and halogenation reactions. Additionally, TESLYN® can be used as a building block for the synthesis of various functionalized organosilanes and other organometallic compounds.
TESLYN® has been extensively studied in the field of organic chemistry and organometallic compounds. Several research papers have been published on its synthesis, characterization, and application in various reactions. However, more research is needed to explore its potential applications in other fields, such as medicinal chemistry, and to further understand its biological properties and toxicity.
TESLYN® has the potential to find wide applications in various fields of research and industry, including organic synthesis, pharmaceuticals, and materials science. It can be used as a building block for the synthesis of various functionalized organosilanes and other organometallic compounds, which can find wide applications in the synthesis of novel materials with unique properties. Additionally, TESLYN® can be used as a strong base and a nucleophile in the synthesis of various biologically active compounds, such as antiviral and anticancer agents.
Despite its wide applications in various fields of research and industry, TESLYN® has certain limitations that need to be addressed. Its highly reactive and flammable nature makes it difficult to handle and store, and its toxicity and potential health hazards pose a risk to laboratory personnel. Furthermore, more research is needed to explore its potential applications in other fields, such as medicinal chemistry, and to further understand its biological properties and toxicity. Possible future directions include the development of safer and more stable derivatives of TESLYN® and the exploration of its potential applications in the synthesis of novel materials and biologically active compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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